molecular formula C30H48O4 B1251273 Cyclamiretin A CAS No. 5172-34-9

Cyclamiretin A

Cat. No. B1251273
CAS RN: 5172-34-9
M. Wt: 472.7 g/mol
InChI Key: UBWMMEPLQFWYCH-GFRLSDCRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclamiretin A is a natural product found in Cyclamen persicum, Cyclamen cyprium, and other organisms with data available.

Scientific Research Applications

Cyclamiretin A in Triterpenoid Saponins

Cyclamiretin A is a significant component in triterpenoid saponins. In a study focusing on oleanane-type triterpenoid saponins, Cyclamiretin A was found to be present in compounds exhibiting moderate cytotoxicity against various human cancer cell lines. This research highlights the potential role of Cyclamiretin A-containing saponins in cancer research and therapy (Dai et al., 2017).

Role in Saponins of Cyclamen Species

In another study, Cyclamiretin A was identified as a key component in saponins of various Cyclamen species. This research provided insight into the structural diversity of saponins, underscoring the importance of Cyclamiretin A in botanical studies (Reznicek et al., 1989).

Discovery in Ardisia Crenata

A study on Ardisia crenata, a plant known for its medicinal properties, led to the discovery of a new triterpenoid saponin named Ardicrenin, which includes Cyclamiretin A. This discovery expanded the understanding of the chemical composition of medicinal plants and the potential applications of Cyclamiretin A in natural product research (Maotian et al., 1992).

properties

CAS RN

5172-34-9

Product Name

Cyclamiretin A

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2,10-dihydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde

InChI

InChI=1S/C30H48O4/c1-24(2)19-7-11-27(5)20(26(19,4)10-9-22(24)32)8-12-30-21-15-25(3,17-31)13-14-29(21,18-34-30)23(33)16-28(27,30)6/h17,19-23,32-33H,7-16,18H2,1-6H3/t19-,20+,21+,22-,23+,25-,26-,27+,28-,29+,30-/m0/s1

InChI Key

UBWMMEPLQFWYCH-GFRLSDCRSA-N

Isomeric SMILES

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O)C)C=O

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC45C3(CC(C6(C4CC(CC6)(C)C=O)CO5)O)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC45C3(CC(C6(C4CC(CC6)(C)C=O)CO5)O)C)C)C

synonyms

cyclamiretin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclamiretin A
Reactant of Route 2
Cyclamiretin A
Reactant of Route 3
Cyclamiretin A
Reactant of Route 4
Cyclamiretin A
Reactant of Route 5
Cyclamiretin A
Reactant of Route 6
Cyclamiretin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.